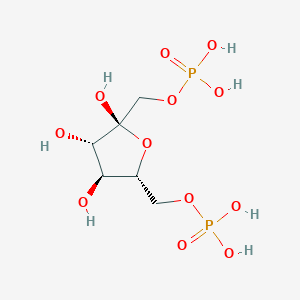

Fructose-1,6-diphosphate

描述

属性

分子式 |

C6H14O12P2 |

|---|---|

分子量 |

340.12 g/mol |

IUPAC 名称 |

[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1 |

InChI 键 |

RNBGYGVWRKECFJ-ZXXMMSQZSA-N |

SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |

规范 SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Allosteric Regulation of Phosphofructokinase-1

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the intricate allosteric regulation of Phosphofructokinase-1 (PFK-1), a pivotal enzyme in glycolysis. Contrary to the implication of the topic, Fructose-1,6-bisphosphate (F1,6BP), the product of the PFK-1 catalyzed reaction, is not a primary regulator of the enzyme. Instead, this document will elaborate on the canonical allosteric effectors—ATP, AMP, and Fructose-2,6-bisphosphate (F2,6BP)—and clarify the role of F1,6BP in feed-forward activation of a downstream glycolytic enzyme, pyruvate (B1213749) kinase.

Introduction to Phosphofructokinase-1 (PFK-1)

Phosphofructokinase-1 is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2][3] This step commits glucose to glycolysis. PFK-1 is a tetrameric enzyme subject to complex allosteric regulation, allowing the rate of glycolysis to be exquisitely sensitive to the cell's energetic state.[1][3]

Primary Allosteric Regulation of PFK-1

The activity of PFK-1 is primarily controlled by the cellular energy charge, reflected in the concentrations of adenine (B156593) nucleotides, and by the signaling molecule fructose-2,6-bisphosphate.

High concentrations of ATP , a signal of high cellular energy, allosterically inhibit PFK-1.[4] ATP binds to an allosteric site distinct from the catalytic site, decreasing the enzyme's affinity for its substrate, F6P.[4] This inhibition is a critical feedback mechanism that slows glycolysis when energy is abundant.[4]

Conversely, AMP and ADP , indicators of a low energy state, are allosteric activators of PFK-1.[4] They bind to the same allosteric site as inhibitory ATP, but they promote the active conformation of the enzyme, thereby relieving the inhibition by ATP and increasing the affinity for F6P.[4]

Fructose-2,6-bisphosphate is the most potent allosteric activator of PFK-1.[1][2] It significantly increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP.[1][2] F2,6BP is synthesized and degraded by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), whose activity is under hormonal control. This links hormonal signaling to the regulation of glycolysis.

The Role of Fructose-1,6-bisphosphate (F1,6BP)

While not a primary regulator of PFK-1, the product of its reaction, fructose-1,6-bisphosphate , plays a crucial role in the overall regulation of glycolysis through a mechanism known as feed-forward activation . F1,6BP is an allosteric activator of pyruvate kinase , the enzyme that catalyzes the final committed step of glycolysis.[5][6][7] This ensures that the lower part of the glycolytic pathway is prepared to process the intermediates produced from the initial committed steps.

Quantitative Data on PFK-1 Regulation

The following table summarizes key kinetic parameters for the allosteric regulation of PFK-1. Values can vary depending on the isoform of PFK-1 and experimental conditions.

| Effector | PFK-1 Isoform | Effect | Km for F6P (μM) | Ki for ATP (mM) | Ka for Activator (μM) |

| ATP | Rabbit Muscle | Inhibition | Increases | ~0.5 | - |

| AMP | Rabbit Muscle | Activation | Decreases | - | ~25 |

| F2,6BP | Rabbit Liver | Potent Activation | Decreases significantly | - | ~0.1 |

| Citrate | Human Muscle | Inhibition | Increases | - | - |

Note: Specific values for kinetic parameters are highly dependent on experimental conditions (pH, temperature, concentrations of other effectors) and the specific isoform of the enzyme.

Signaling Pathways and Experimental Workflows

References

- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Fructose-1,6-bisphosphate: A Pivotal Allosteric Activator in Glycolysis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FBP) is a critical metabolic intermediate in the glycolytic pathway, serving not only as a substrate for aldolase (B8822740) but also as a potent allosteric activator of pyruvate (B1213749) kinase (PK). This feed-forward activation mechanism ensures the coordinated regulation of glycolytic flux and is a key control point in cellular metabolism. This technical guide provides an in-depth exploration of the role of FBP as an allosteric activator, focusing on the molecular mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to its study. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and therapeutic design.

Introduction

Glycolysis is a fundamental metabolic pathway that breaks down glucose to pyruvate, generating ATP and NADH in the process. The regulation of this pathway is intricate, involving multiple allosteric and hormonal control mechanisms to maintain cellular energy homeostasis. One of the key regulatory nodes is the feed-forward activation of pyruvate kinase by fructose-1,6-bisphosphate.[1] This mechanism ensures that an increased flux through the upper part of glycolysis, leading to an accumulation of FBP, is met with an accelerated conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate in the final, irreversible step of the pathway.[1][2] Understanding the nuances of this allosteric regulation is crucial for elucidating the metabolic landscape of both healthy and diseased cells, particularly in the context of cancer and metabolic disorders where glycolytic flux is often dysregulated.[3]

The Molecular Mechanism of Allosteric Activation

Fructose-1,6-bisphosphate exerts its allosteric control primarily on pyruvate kinase, a tetrameric enzyme that exists in at least two conformational states: a low-activity "tense" (T) state and a high-activity "relaxed" (R) state.[3][4] In the absence of FBP, the T-state is favored, characterized by a low affinity for its substrate, phosphoenolpyruvate (PEP).[5]

The binding of FBP to a specific allosteric site, distinct from the active site, induces a conformational change in the pyruvate kinase tetramer, stabilizing the R-state.[4] This allosteric site is located approximately 40 Å from the active site, within the C-domain of the enzyme.[3][4] The transition to the R-state leads to a significant increase in the enzyme's affinity for PEP, thereby dramatically increasing the catalytic rate.[6] This mechanism is a classic example of K-type allosteric activation, where the activator primarily affects the substrate affinity (K_m) rather than the maximum velocity (V_max).

Structural studies have revealed that the binding of FBP triggers significant domain motions within the pyruvate kinase subunit, leading to a more compact and catalytically competent active site.[3][6] This conformational shift involves the reorientation of key amino acid residues that directly interact with the substrate.

Signaling Pathways and Logical Relationships

The allosteric activation of pyruvate kinase by FBP is a key element in a feed-forward regulatory loop within glycolysis. This ensures that the rate of the final step of glycolysis is coordinated with the rate of the earlier, committed step catalyzed by phosphofructokinase-1 (PFK-1).

Beyond the direct activation of pyruvate kinase, it is important to note other allosteric regulations within glycolysis. For instance, phosphofructokinase-1 (PFK-1), which produces FBP, is itself allosterically activated by fructose-2,6-bisphosphate and AMP, and inhibited by ATP and citrate.[7][8] This complex web of regulation ensures a fine-tuned control of glucose metabolism in response to the cell's energetic status.

Quantitative Data on Allosteric Activation

The allosteric activation of pyruvate kinase by FBP has been extensively studied, and kinetic parameters have been determined for various isozymes. The table below summarizes key quantitative data, highlighting the differences in FBP sensitivity among the major mammalian pyruvate kinase isoforms.

| Isozyme | Organism/Tissue | K_m (PEP) without FBP (mM) | K_m (PEP) with FBP (mM) | K_a (FBP) (µM) | Hill Coefficient (n_H) for FBP | Reference(s) |

| PKM1 | Human Muscle | ~0.05 | Not applicable (constitutively active) | Not applicable | Not applicable | [5] |

| PKM2 | Human (recombinant) | 0.46 - 1.22 | 0.03 - 0.23 | ~0.1 | 1.6 - 2.5 | [9][10] |

| PKL | Rat Liver | ~0.8 | ~0.08 | ~1.0 | ~2.0 | [11] |

| PKR | Human Erythrocytes | ~2.0 | ~0.1 | ~0.5 | ~2.0 | [12] |

| Yeast PK | S. cerevisiae | Varies with PEP conc. | Varies with PEP conc. | 10 - 50 | 1.6 - 2.4 | [13] |

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and the concentrations of other effectors like ATP and metal ions.

Experimental Protocols

Enzyme Kinetics of Pyruvate Kinase Activation by FBP

A widely used method to determine the kinetic parameters of pyruvate kinase is the lactate (B86563) dehydrogenase (LDH)-coupled spectrophotometric assay. This continuous assay measures the production of pyruvate by coupling it to the oxidation of NADH by LDH.

References

- 1. biologyexams4u.com [biologyexams4u.com]

- 2. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational Dynamics and Allostery in Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 9. Regulation and function of pyruvate kinase M2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pH dependence of the allosteric response of human liver pyruvate kinase to fructose-1,6-bisphosphate, ATP, and alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparative kinetics and regulatory study of pyruvate kinase from rat erythrocytes, reticulocytes and bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fructose-1,6-bisphosphate in the Metabolic Reprogramming of Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. At the heart of this metabolic shift lies the glycolytic pathway, and within it, the metabolite Fructose-1,6-bisphosphate (FBP) emerges as a critical regulatory node. This technical guide provides an in-depth exploration of the significance of FBP in cancer cell metabolism. We delve into its central role in glycolysis and gluconeogenesis, its interplay with key oncogenic and tumor-suppressive signaling pathways, and its potential as a therapeutic target. This guide offers a comprehensive resource for understanding and investigating the multifaceted role of FBP in oncology, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction: Fructose-1,6-bisphosphate at the Crossroads of Cancer Metabolism

Cancer cells exhibit a profound alteration in their metabolic circuitry, most notably characterized by the Warburg effect—a preference for aerobic glycolysis even in the presence of ample oxygen.[1] This metabolic phenotype provides cancer cells with a continuous supply of ATP and the necessary building blocks for macromolecule synthesis.[2] Fructose-1,6-bisphosphate, a key intermediate in glycolysis, stands at a crucial bifurcation point, directing glucose flux towards either energy production or anabolic pathways.[3] The levels and metabolism of FBP are tightly regulated by a cohort of enzymes and signaling molecules that are frequently dysregulated in cancer. Understanding the nuances of FBP metabolism is therefore paramount for deciphering the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies.

The Dual Regulatory Roles of FBP-Metabolizing Enzymes

The intracellular concentration of FBP is primarily governed by the activities of two key enzymes with opposing functions: Aldolase (B8822740) (ALDOA) and Fructose-1,6-bisphosphatase (FBP1).

Aldolase A (ALDOA): A Pro-Tumorigenic Glycolytic Enzyme

Aldolase A is a glycolytic enzyme that catalyzes the reversible conversion of FBP into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP).[3] In numerous cancers, including hepatocellular carcinoma, lung cancer, and breast cancer, ALDOA is overexpressed and its increased activity is associated with enhanced glycolysis, tumor progression, and poor prognosis.[4][5] Beyond its canonical role in glycolysis, ALDOA has been shown to have "moonlighting" functions, participating in the regulation of the actin cytoskeleton, mRNA translation, and cell signaling, further contributing to its pro-tumorigenic effects.[6][7]

Fructose-1,6-bisphosphatase 1 (FBP1): A Putative Tumor Suppressor

FBP1 is the rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of FBP to fructose-6-phosphate (B1210287).[8] In many cancers, such as liver, kidney, and lung cancer, FBP1 expression is frequently downregulated or lost, which is associated with increased glycolytic flux and tumor progression.[9][10][11] The loss of FBP1 activity is considered a key event in the metabolic reprogramming of cancer cells, contributing to the Warburg effect.[8] Interestingly, FBP1 also possesses non-enzymatic functions, including the ability to suppress the activity of hypoxia-inducible factor (HIF-1α), a master regulator of the hypoxic response and glycolysis.[10] However, in some contexts, such as certain breast and prostate cancers, FBP1 overexpression has been linked to tumor promotion, highlighting its complex and context-dependent role in cancer biology.[12]

Quantitative Data on FBP and Related Enzymes in Cancer

The following tables summarize key quantitative data regarding the levels of FBP and the expression and activity of its regulatory enzymes in cancer.

| Metabolite | Cancer Type | Observation | Fold Change (Cancer vs. Normal) | Reference |

| Fructose-1,6-bisphosphate (FBP) | Hepatocellular Carcinoma | Increased intracellular concentration | Can reach 7-25 mM | [13] |

| Fructose-1,6-bisphosphate (FBP) | Clear Cell Renal Cell Carcinoma | Threefold increase in tissue | ~3 | [14] |

| Fructose-2,6-bisphosphate (F-2,6-BP) | Various Tumor Cells | Significantly higher concentration | Varies | [15][16] |

| Enzyme | Cancer Type | Expression/Activity Change | Clinical Significance | Reference |

| Aldolase A (ALDOA) | Hepatocellular Carcinoma | Increased expression | Associated with poorer prognosis | [5] |

| Aldolase A (ALDOA) | Lung Adenocarcinoma | Higher expression than normal tissue | Correlates with poor prognosis | [4] |

| Aldolase A (ALDOA) | Breast Cancer | Higher levels in primary tumors | Associated with metastatic progression | [17] |

| Fructose-1,6-bisphosphatase 1 (FBP1) | Hepatocellular Carcinoma | Downregulated expression | Correlates with lower overall survival | [11] |

| Fructose-1,6-bisphosphatase 1 (FBP1) | Lung Adenocarcinoma | Significantly down-regulated | Associated with tumor progression | [18] |

| Fructose-1,6-bisphosphatase 1 (FBP1) | Basal-like Breast Carcinoma | Lower expression levels | Associated with reduced disease-free survival | [19] |

| PFKFB3 | Renal Cell Carcinoma | Significantly up-regulated | Promotes cell glycolysis and proliferation | [17] |

Signaling Pathways Intersecting with FBP Metabolism

The metabolism of FBP is intricately linked with major signaling pathways that are commonly dysregulated in cancer.

The HIF-1α Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of numerous glycolytic enzymes, including ALDOA.[3] This leads to an increase in glycolytic flux and FBP levels. Furthermore, FBP1 has been shown to interact with and inhibit HIF-1α activity, creating a regulatory loop.[10] The loss of FBP1 in many cancers, therefore, leads to the hyperactivation of HIF-1α and a sustained glycolytic phenotype.[10]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway, a frequent event in cancer, promotes glucose uptake and glycolysis. Akt has been shown to phosphorylate and activate PFKFB enzymes, leading to increased levels of Fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of Phosphofructokinase-1 (PFK-1) and consequently, increased FBP production.[15]

FBP and the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial anabolic pathway that branches from glycolysis at the level of glucose-6-phosphate. The PPP generates NADPH, which is essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis. The flux of glucose into the PPP is in competition with its entry into the downstream glycolytic pathway. Therefore, the regulation of PFK-1 activity, which is influenced by F-2,6-BP levels, can indirectly control the shunting of glucose into the PPP. In some cancer cells, inhibition of PFK-1 can redirect glucose flux towards the PPP to support cell survival and proliferation.

Therapeutic Targeting of FBP Metabolism

The central role of FBP metabolism in supporting cancer cell proliferation and survival makes it an attractive target for therapeutic intervention. Strategies being explored include:

-

Inhibition of ALDOA: Small molecule inhibitors of ALDOA are being investigated for their ability to disrupt glycolysis and induce energy stress in cancer cells.[4]

-

Restoration of FBP1 activity: For cancers with FBP1 loss, strategies to restore its expression or activity could potentially reverse the glycolytic phenotype and suppress tumor growth.[11]

-

Targeting PFKFB enzymes: Inhibitors of PFKFB3, which lead to a reduction in F-2,6-BP levels and subsequent inhibition of PFK-1, have shown anti-tumor activity in preclinical models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FBP in cancer cell metabolism.

Measurement of Intracellular Fructose-1,6-bisphosphate

Principle: This fluorometric assay is based on the enzymatic conversion of FBP to a product that is then used in a coupled reaction to generate a fluorescent signal.

Protocol (based on commercial kits):

-

Sample Preparation:

-

Homogenize 10 mg of tissue or 2 x 10^6 cells in 500 µL of ice-cold assay buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Deproteinize the supernatant using a 10 kDa spin column. The flow-through contains the metabolites.

-

-

Standard Curve Preparation:

-

Prepare a series of FBP standards (e.g., 0, 100, 200, 300, 400, 500 pmol/well) in a 96-well black plate.

-

Adjust the volume of each well to 50 µL with assay buffer.

-

-

Reaction:

-

Prepare a reaction mix containing an enzyme mix, developer, and probe according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mix to each standard and sample well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.

-

-

Calculation:

-

Subtract the background reading from all readings.

-

Plot the standard curve and determine the concentration of FBP in the samples.

-

Aldolase Activity Assay

Principle: This colorimetric assay measures the activity of aldolase by quantifying the production of NADH in a series of coupled enzymatic reactions.

Protocol (based on commercial kits):

-

Sample Preparation:

-

Homogenize 10 mg of tissue or 1 x 10^6 cells in 100 µL of ice-cold assay buffer.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a NADH standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well) in a 96-well clear plate.

-

Adjust the volume to 50 µL with assay buffer.

-

-

Reaction:

-

Add 1-50 µL of sample to duplicate wells. Bring the final volume to 50 µL with assay buffer.

-

Prepare a reaction mix containing aldolase substrate, enzyme mix, and developer.

-

Add 50 µL of the reaction mix to each well.

-

-

Measurement:

-

Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

-

-

Calculation:

-

Calculate the change in absorbance over time (ΔOD/min).

-

Use the NADH standard curve to convert the absorbance change to the amount of NADH generated.

-

Calculate the aldolase activity in the sample (nmol/min/µL or U/mL).

-

FBP1 Activity Assay

Principle: This colorimetric assay measures FBP1 activity by quantifying the amount of fructose-6-phosphate (F6P) produced, which is then used in a coupled enzymatic reaction to generate a colored product.

Protocol (based on commercial kits):

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for the aldolase activity assay.

-

-

Standard Curve Preparation:

-

Prepare an F6P standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well clear plate.

-

-

Reaction:

-

Add 2-50 µL of sample to wells. Adjust the volume to 50 µL with assay buffer.

-

Prepare a reaction mix containing FBP substrate, converter, developer, and probe.

-

Add 50 µL of the reaction mix to each well.

-

-

Measurement:

-

Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.

-

-

Calculation:

-

Calculate the change in absorbance over time (ΔOD/min).

-

Use the F6P standard curve to determine the amount of F6P generated.

-

Calculate the FBP1 activity in the sample.

-

Seahorse XF Glycolytic Rate Assay

Principle: This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time using a Seahorse XF Analyzer.

Protocol Workflow:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate.

-

Assay Setup:

-

Replace the cell culture medium with the prepared assay medium.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injection ports of the sensor cartridge with compounds such as oligomycin (B223565) (an ATP synthase inhibitor) and 2-deoxyglucose (a glycolysis inhibitor).

-

-

Data Acquisition:

-

Place the cell plate in the Seahorse XF Analyzer and start the assay.

-

The instrument will measure baseline ECAR and then the response to the injected compounds.

-

-

Data Analysis:

-

The Seahorse software calculates key parameters of glycolysis, including the basal glycolysis rate and glycolytic capacity.

-

Western Blotting for FBP1 and PFKFB3

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FBP1 or PFKFB3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Fructose-1,6-bisphosphate is far more than a mere intermediate in glycolysis; it is a critical signaling molecule and a central hub in the metabolic reprogramming of cancer cells. The intricate regulation of its metabolism by enzymes like ALDOA and FBP1, and its close ties to oncogenic signaling pathways, underscore its importance in tumor biology. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the role of FBP in cancer. A deeper understanding of FBP metabolism will undoubtedly unveil new vulnerabilities in cancer cells and pave the way for the development of innovative and effective anti-cancer therapies.

References

- 1. FBP1 inhibits NSCLC stemness by promoting ubiquitination of Notch1 intracellular domain and accelerating degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioinformatics analysis of the role of aldolase A in tumor prognosis and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High expression of aldolase A is associated with tumor progression and poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multifaceted roles of aldolase A in cancer: glycolysis, cytoskeleton, translation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldolase A Accelerates Cancer Progression by Modulating mRNA Translation and Protein Biosynthesis via Noncanonical Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fructose-1,6-bisphosphatase 1 suppresses PPARα-mediated gene transcription and non-small-cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of FBP1 facilitates aggressive features of hepatocellular carcinoma cells through the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Fructose 2,6-Bisphosphate in Cancer Cell Metabolism [frontiersin.org]

- 17. In vivo library screening identifies the metabolic enzyme aldolase A as a promoter of metastatic lung colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Down-regulation of FBP1 in lung adenocarcinoma cells promotes proliferation and invasion through SLUG mediated epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FBP1 expression is associated with basal-like breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Fructose-1,6-Bisphosphate: A Pivotal Modulator of Neuronal Energy Metabolism and Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FDP), a key glycolytic intermediate, has emerged as a significant molecule of interest within the field of neuroscience. Beyond its canonical role in cellular energy production, compelling evidence suggests that FDP possesses potent neuroprotective properties, particularly under conditions of metabolic stress such as hypoxia, ischemia, and excitotoxicity. This technical guide provides a comprehensive overview of the multifaceted functions of FDP in neuronal tissue energy metabolism. It delves into its intricate involvement in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and key signaling cascades. This document summarizes quantitative data from pivotal studies, outlines detailed experimental methodologies, and presents visual representations of the underlying molecular pathways to facilitate a deeper understanding of FDP's therapeutic potential in neurological disorders.

Introduction

The brain, with its high metabolic demand and limited energy reserves, is exquisitely vulnerable to disruptions in energy supply. Consequently, molecules that can bolster neuronal energy metabolism and confer resilience against metabolic insults are of paramount interest for the development of novel neuroprotective strategies. Fructose-1,6-bisphosphate, a phosphorylated sugar that occupies a central position in the glycolytic pathway, has garnered considerable attention for its potential to safeguard neurons from damage. This guide explores the intricate mechanisms through which FDP exerts its effects on neuronal energy metabolism and survival, providing a foundational resource for researchers and drug development professionals.

The Role of Fructose-1,6-Bisphosphate in Neuronal Glycolysis

As a central intermediate in glycolysis, FDP is formed from fructose-6-phosphate (B1210287) by the enzyme phosphofructokinase and is subsequently cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. The canonical role of FDP is to commit glucose to the glycolytic pathway for the production of ATP. In the context of neuronal energy metabolism, the regulation of glycolytic flux is critical, and FDP plays a pivotal role in this process.

While the intracellular functions of FDP are well-established, the effects of exogenously administered FDP on neuronal metabolism have been a subject of intense investigation, with some studies suggesting a direct role in augmenting cellular energy stores.

Quantitative Analysis of FDP's Impact on Neuronal Metabolism

Several studies have quantified the effects of FDP on key metabolic parameters in neuronal tissue under various stress conditions. The following tables summarize these findings.

Table 1: Effect of Fructose-1,6-Bisphosphate on ATP Levels in Neuronal Tissue

| Experimental Model | Condition | FDP Concentration | Change in ATP Levels | Reference |

| Rat Cortical Brain Slices | Hypoxia | 3.5 mM | Prevented depletion of ATP | |

| Rat Hippocampal Organotypic Slice Cultures | Aβ-induced neurotoxicity | 3.5 mM | Slightly but significantly increased | |

| Hypoxic Astrocytes | Hypoxia | 3.5 mM (with 7.5 mM glucose) | Reduced the decrease in ATP | |

| Neonatal Rat Cerebrocortical Slices | Hypoxia-Ischemia | 2 mM | Did not improve high-energy phosphate levels |

Table 2: Effect of Fructose-1,6-Bisphosphate on Lactate and Pyruvate (B1213749) Levels in Brain Tissue

| Experimental Model | Condition | FDP Administration | Key Findings | Reference |

| Pig Model of Ischemic Brain Injury | Hypothermic Circulatory Arrest | 500 mg/kg (intravenous) | Significantly lower brain lactate/pyruvate ratio; Significantly higher brain pyruvate levels |

Table 3: Neuroprotective Effects of Fructose-1,6-Bisphosphate

| Experimental Model | Insult | FDP Concentration | Outcome | Reference |

| Rat Hippocampal Organotypic Slice Cultures | Aβ-induced neurotoxicity | 3.5 mM | Significantly decreased cell death | |

| Rat Model of Permanent Focal Cerebral Ischemia | Ischemia | Not specified | Upregulated APE/Ref-1 protein expression, mitigating apoptosis | |

| Cortical Neurons | NMDA-induced excitotoxicity | Not specified | Prevented neuronal death in a dose-dependent manner |

Key Experimental Protocols

A variety of in vitro and in vivo models have been employed to elucidate the function of FDP in neuronal metabolism. Below are outlines of key experimental methodologies.

Organotypic Hippocampal Slice Cultures

This ex vivo model maintains the three-dimensional structure of the hippocampus, preserving synaptic connections and allowing for the study of neuronal responses to injury and therapeutic interventions.

-

Slice Preparation: Hippocampi are dissected from postnatal rats or mice and sliced into 300-400 µm thick sections using a McIlwain tissue chopper.

-

Culture: Slices are placed on a semi-porous membrane insert and cultured at the air-liquid interface in a culture medium typically containing a mixture of basal medium, horse serum, and essential supplements.

-

Experimental Treatment: FDP and/or neurotoxic agents (e.g., amyloid-beta) are added to the culture medium.

-

Analysis: Cell viability is assessed using fluorescent dyes (e.g., propidium (B1200493) iodide), and biochemical assays are performed to measure ATP levels and protein expression.

In Vivo Models of Cerebral Ischemia

Animal models are crucial for understanding the systemic effects of FDP in a physiological context.

-

Animal Model: Rats or pigs are commonly used.

-

Ischemia Induction: Ischemia can be induced by methods such as middle cerebral artery occlusion (MCAO) or a combination of hypothermic circulatory arrest and particle embolization.

-

FDP Administration: FDP is typically administered intravenously before, during, or after the ischemic insult.

-

Analysis: Neurological outcomes are assessed, and brain tissue is collected for analysis of infarct volume, metabolic parameters (e.g., lactate, pyruvate), and protein expression.

Measurement of ATP Levels

Quantifying cellular ATP is a direct measure of the energetic state of neuronal tissue.

-

Method: The most common method is the luciferin-luciferase bioluminescence assay.

-

Procedure:

-

Neuronal tissue or cells are lysed to release intracellular ATP.

-

The lysate is mixed with a reagent containing luciferin (B1168401) and luciferase.

-

Luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.

-

The emitted light is measured using a luminometer, and the ATP concentration is determined by comparison to a standard curve.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling cascades.

-

Protein Extraction: Proteins are extracted from neuronal cells or tissue and their concentration is determined.

-

Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of p38 MAPK and ERK) followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the relative protein expression levels.

Signaling Pathways Modulated by Fructose-1,6-Bisphosphate

The neuroprotective effects of FDP are not solely attributable to its role in energy metabolism but also involve the modulation of complex intracellular signaling pathways.

Phospholipase C (PLC) - Protein Kinase C (PKC) Pathway

Studies have shown that the neuroprotective effects of FDP during hypoxia-ischemia are dependent on the activation of the PLC signaling pathway. This pathway is crucial for regulating intracellular calcium levels and activating downstream protein kinases.

Caption: FDP-mediated activation of the PLC signaling pathway.

p38 MAPK/ERK Pathway

FDP has been shown to exert neuroprotective effects against excitotoxicity by down-regulating the production of reactive oxygen species (ROS) through the p38 MAPK/ERK pathway.

Caption: FDP's inhibitory effect on the p38 MAPK/ERK pathway.

Fructose-1,6-Bisphosphate and the Pentose Phosphate Pathway (PPP)

Beyond glycolysis, FDP is also implicated in the regulation of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route in neurons for the production of NADPH, which is essential for the regeneration of the antioxidant glutathione (B108866) (GSH). By potentially shunting glucose-6-phosphate into the PPP, FDP can enhance the antioxidant capacity of neurons, thereby protecting them from oxidative stress.

Caption: FDP's role in stimulating the Pentose Phosphate Pathway.

Extracellular Mechanisms of Action

Intriguingly, some evidence suggests that FDP may exert its neuroprotective effects through extracellular mechanisms, independent of its entry into neurons and participation in intracellular metabolism. One proposed mechanism is the modulation of voltage-activated calcium channels, leading to a reduction in calcium influx and subsequent excitotoxicity. This finding challenges the conventional view of FDP's action and opens new avenues for research into its cell-surface interactions.

Conclusion and Future Directions

Fructose-1,6-bisphosphate is a molecule with a complex and multifaceted role in neuronal physiology. While its importance as a glycolytic intermediate is undisputed, its functions extend to neuroprotection through the modulation of key signaling pathways, enhancement of antioxidant defenses, and potentially through direct extracellular actions. The conflicting reports regarding the ability of exogenous FDP to augment neuronal ATP levels highlight the need for further research to delineate its precise mechanisms of action and its potential for intracellular penetration.

For drug development professionals, FDP presents an intriguing candidate for the treatment of neurological conditions characterized by metabolic dysfunction and oxidative stress. Future research should focus on:

-

Clarifying the mechanisms of FDP transport across the neuronal membrane.

-

Identifying the putative cell surface receptors for FDP.

-

Conducting further in vivo studies to validate its therapeutic efficacy in various models of neurological disease.

-

Optimizing delivery strategies to enhance its bioavailability in the central nervous system.

A deeper understanding of the intricate functions of fructose-1,6-bisphosphate will undoubtedly pave the way for the development of innovative therapeutic strategies for a range of debilitating neurological disorders.

Fructose-1,6-bisphosphate: A Key Signaling Molecule in Yeast Metabolism and Growth Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FBP), a central intermediate in glycolysis, has emerged as a critical signaling molecule in the yeast Saccharomyces cerevisiae. Beyond its canonical role in energy metabolism, FBP acts as a key regulator, coupling glycolytic flux with cell proliferation and stress responses. This document provides a comprehensive technical overview of the signaling role of FBP in yeast, focusing on its interaction with the Ras/PKA pathway. It includes a summary of quantitative data, detailed experimental protocols for studying FBP signaling, and visualizations of the key pathways and workflows to facilitate a deeper understanding and further investigation in this area.

Fructose-1,6-bisphosphate as a Metabolic Signal

In yeast, the concentration of FBP is a sensitive indicator of glycolytic activity.[1] High levels of FBP signal a state of high glucose availability and active fermentation. This metabolic signal is transduced through specific molecular interactions to regulate downstream cellular processes, most notably cell growth and proliferation via the Ras/PKA pathway.[2]

The FBP-Ras/PKA Signaling Pathway

A pivotal discovery has been the identification of FBP as a direct activator of the Ras signaling pathway in yeast.[2] This pathway is a highly conserved signaling cascade that controls cell proliferation in eukaryotes.

Mechanism of Activation:

-

High Glycolytic Flux: Increased glucose uptake and glycolysis lead to an accumulation of FBP.

-

FBP Binds to Cdc25: FBP directly binds to Cdc25, the guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins.[2] The binding of FBP to Cdc25 is thought to induce a conformational change that enhances its GEF activity.

-

Ras Activation: Activated Cdc25 promotes the exchange of GDP for GTP on Ras proteins (Ras1 and Ras2 in yeast), converting them to their active, GTP-bound state.

-

Adenylate Cyclase Activation: GTP-bound Ras activates adenylate cyclase (Cyr1), which catalyzes the synthesis of cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.

-

Downstream Effects: Activated PKA phosphorylates a multitude of downstream targets, including transcription factors and metabolic enzymes, to promote cell growth, proliferation, and fermentation while inhibiting stress resistance and gluconeogenesis.[3]

Caption: FBP-mediated activation of the Ras/PKA pathway in yeast.

Quantitative Data

The intracellular concentration of FBP is a key parameter in its signaling function. The following table summarizes reported FBP concentrations in Saccharomyces cerevisiae under different growth conditions.

| Growth Condition | Strain | Intracellular FBP Concentration (mM) | Reference |

| Aerobic batch growth on 5% glucose | V5 wild-type | ~2.5 - 4.5 | [4] |

| Aerobic batch growth on 5% glucose | V5.TM6*P (respiratory phenotype) | ~0.5 - 1.5 | [4] |

| High glycolytic flux | Not specified | Correlates with high FBP levels | [1] |

| Low glycolytic flux | Not specified | Correlates with low FBP levels | [1] |

Experimental Protocols

Investigating the role of FBP as a signaling molecule requires a combination of techniques to measure its concentration, its interaction with proteins, and the downstream consequences of these interactions.

Measurement of Intracellular FBP Concentration

Method: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a non-invasive technique that can be used to obtain a metabolic fingerprint of whole yeast cells, including the levels of glycolytic intermediates like FBP.[5][6]

Protocol Outline:

-

Cell Culture and Harvesting: Grow yeast cells to the desired metabolic state. Harvest cells by centrifugation and wash with ice-cold water.

-

Sample Preparation: Cells can be analyzed fresh or after lyophilization.[5] For analysis, a small quantity of cell paste is transferred to an IR-transparent carrier, such as a ZnSe window.[7]

-

FT-IR Measurement: Acquire spectra using an FT-IR spectrometer coupled with a microscope. Spectra are typically recorded in the mid-infrared range (e.g., 4000 to 500 cm⁻¹).[7]

-

Data Analysis: The resulting spectra are complex and represent the total biochemical composition of the cell. To quantify specific metabolites like FBP, mathematical fitting procedures using a spectral library of pure glycolytic intermediates are required.[6]

Caption: Workflow for measuring FBP concentration using FT-IR.

Analysis of FBP-Protein Interactions

Method 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess the binding of a ligand (FBP) to a protein (e.g., Cdc25) by measuring changes in the protein's thermal stability.[8][9][10]

Protocol Outline:

-

Reaction Setup: In a 96- or 384-well plate, mix the purified protein of interest with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[10]

-

Ligand Addition: Add varying concentrations of FBP to the protein-dye mixture.

-

Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the plate.

-

Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in Tm in the presence of FBP indicates binding. The magnitude of the shift can be used to estimate the binding affinity.[11]

Caption: Workflow for Thermal Shift Assay (TSA).

Method 2: Bio-layer Interferometry (BLI)

BLI is a label-free technology for measuring real-time biomolecular interactions. It can be used to determine the kinetics (k_on, k_off) and affinity (K_D) of FBP binding to a protein.[12][13]

Protocol Outline:

-

Protein Immobilization: Biotinylate the protein of interest (e.g., Cdc25) and immobilize it onto a streptavidin-coated biosensor tip.[13]

-

Baseline: Establish a stable baseline by dipping the sensor in buffer.

-

Association: Move the sensor into a well containing a solution of FBP and measure the binding in real-time as a change in the interference pattern.

-

Dissociation: Transfer the sensor back to a buffer-only well to measure the dissociation of FBP from the protein.

-

Data Analysis: Fit the association and dissociation curves to a binding model to determine the kinetic constants (k_on, k_off) and the equilibrium dissociation constant (K_D).[13]

In Vivo Analysis of Downstream Signaling

Method 1: Ras Activation Assay

This assay is used to specifically pull down the active, GTP-bound form of Ras, allowing for the quantification of Ras activation in response to stimuli such as high FBP levels.[14]

Protocol Outline:

-

Yeast Cell Lysis: Prepare cell lysates from yeast grown under conditions that induce different levels of FBP.

-

Affinity Pulldown: Incubate the lysates with a protein domain that specifically binds to GTP-bound Ras (e.g., the Ras-binding domain of Raf1) immobilized on beads.[14]

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-Ras antibody to detect the amount of activated Ras.

Method 2: Co-Immunoprecipitation (Co-IP)

Co-IP can be used to investigate the in vivo interaction between FBP-binding proteins and their targets, for instance, the interaction between Cdc25 and Ras.[15][16][17]

Protocol Outline:

-

Cell Lysis: Prepare a non-denaturing lysate from yeast cells expressing a tagged version of the "bait" protein (e.g., tagged Cdc25).

-

Immunoprecipitation: Incubate the lysate with an antibody specific to the tag on the bait protein. The antibody is typically bound to magnetic or agarose (B213101) beads.

-

Complex Capture: The antibody-bead complex will capture the bait protein and any interacting "prey" proteins (e.g., Ras).

-

Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein to confirm the interaction.

Conclusion and Future Directions

The recognition of fructose-1,6-bisphosphate as a signaling molecule has significantly advanced our understanding of how yeast cells coordinate their metabolism with growth and proliferation. The direct activation of the Ras/PKA pathway by FBP provides a clear molecular link between glycolytic flux and fundamental cellular decisions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore this signaling axis.

Future research in this area may focus on:

-

Identifying other FBP-binding proteins in yeast and elucidating their roles in signaling.

-

Investigating the conservation of this FBP signaling mechanism in other eukaryotes, including mammalian cells, where it may have implications for diseases such as cancer.

-

Developing small molecule modulators that target the FBP-binding site on proteins like Cdc25 for potential therapeutic applications.

By providing this in-depth technical guide, we aim to facilitate further research into the fascinating and important role of FBP as a signaling molecule in yeast and beyond.

References

- 1. Measuring glycolytic flux in single yeast cells with an orthogonal synthetic biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. FTIR spectroscopic metabolome analysis of lyophilized and fresh Saccharomyces cerevisiae yeast cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Fourier-Transform Infrared Microspectroscopy, a Novel and Rapid Tool for Identification of Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Shift Assays [bio-protocol.org]

- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]

- 13. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Studying Protein–Protein Interactions in Budding Yeast Using Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 16. Coimmunoprecipitation of proteins from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

The Central Hub of Bacterial Glycolysis: A Technical Guide to the Synthesis and Degradation of Fructose-1,6-Bisphosphate

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphate (FBP) stands as a critical metabolic intermediate in bacteria, occupying a central crossroads in the intricate network of glycolysis and gluconeogenesis. The regulation of its synthesis and degradation is paramount for bacterial survival, adaptation, and pathogenesis, making the enzymes that govern its flux attractive targets for novel antimicrobial drug development. This in-depth technical guide provides a comprehensive overview of the synthesis and degradation pathways of FBP in bacteria, with a focus on the key enzymes, their regulation, and detailed experimental protocols for their characterization.

Synthesis of Fructose-1,6-Bisphosphate: The Role of Phosphofructokinase

The synthesis of FBP from fructose-6-phosphate (B1210287) (F6P) is a key committed step in glycolysis.[1] This irreversible reaction is catalyzed by the allosteric enzyme Phosphofructokinase (PFK) .[1]

The Phosphofructokinase Reaction

PFK catalyzes the transfer of a phosphate (B84403) group from ATP to the C1 position of F6P, yielding FBP and ADP.[2] In some bacteria, a pyrophosphate-dependent phosphofructokinase (PFP) can also catalyze this reaction using pyrophosphate (PPi) as the phosphate donor.

Regulation of Bacterial Phosphofructokinase

Bacterial PFKs are typically homotetrameric enzymes subject to complex allosteric regulation, which allows the cell to modulate glycolytic flux in response to its energetic state.[3][4] The primary allosteric regulators are:

-

Inhibitors: Phosphoenolpyruvate (B93156) (PEP) and ATP are common allosteric inhibitors of bacterial PFK.[3][5] High levels of these molecules signal an energy-rich state, thus downregulating glycolysis. PEP acts as a K-type effector, increasing the apparent Michaelis constant (Km) for F6P without affecting the maximum velocity (Vmax).[3]

-

Activators: ADP and AMP often act as allosteric activators, counteracting the inhibitory effects of ATP and PEP.[5][6] Their presence indicates a low-energy state, stimulating glycolytic activity.

The binding of these effectors induces conformational changes in the enzyme, shifting the equilibrium between a high-affinity, active (R-state) and a low-affinity, inactive (T-state) conformation.[4][7]

Degradation of Fructose-1,6-Bisphosphate

FBP is degraded through two primary pathways: cleavage by aldolase (B8822740) in glycolysis and dephosphorylation by fructose-1,6-bisphosphatase in gluconeogenesis.

Fructose-1,6-Bisphosphate Aldolase: The Glycolytic Cleavage

Fructose-1,6-bisphosphate aldolase (FBA) catalyzes the reversible cleavage of FBP into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[8] These products then proceed through the downstream reactions of glycolysis.

Bacterial aldolases are broadly classified into two main classes based on their reaction mechanism:[8][9]

-

Class I Aldolases: These enzymes form a Schiff base intermediate between a lysine (B10760008) residue in the active site and the substrate. They do not require a divalent metal ion for activity.

-

Class II Aldolases: Predominantly found in bacteria and fungi, these enzymes are metal-dependent, typically utilizing a Zn²⁺ or other divalent cation as a cofactor to polarize the carbonyl group of the substrate.[9][10][11]

Fructose-1,6-Bisphosphatase: The Gluconeogenic Bypass

In the gluconeogenic pathway, the irreversible PFK-catalyzed step is bypassed by Fructose-1,6-bisphosphatase (FBPase) . This enzyme catalyzes the hydrolysis of the phosphate group at the C1 position of FBP, yielding F6P and inorganic phosphate.[12][13]

Regulation of Bacterial Fructose-1,6-Bisphosphatase

Similar to PFK, FBPase is a key regulatory point in gluconeogenesis. Its activity is tightly controlled to prevent futile cycling with PFK. The primary allosteric regulators include:

-

Inhibitors: AMP is a potent allosteric inhibitor of many bacterial FBPases.[13][14] High levels of AMP signal a low-energy state, thus inhibiting the energy-consuming process of gluconeogenesis.

-

Activators: In some bacteria, such as E. coli, phosphoenolpyruvate can act as an allosteric activator of FBPase.[1][12]

Quantitative Data on Key Enzymes

The kinetic parameters of PFK and FBPase vary between different bacterial species, reflecting their adaptation to diverse metabolic lifestyles.

| Enzyme | Bacterium | Substrate | Km | Vmax | Allosteric Activators | Allosteric Inhibitors | Reference |

| Phosphofructokinase (PFK) | Bacillus stearothermophilus | Fructose-6-Phosphate | - | - | ADP | Phosphoenolpyruvate | [15] |

| Escherichia coli | Fructose-6-Phosphate | - | - | ADP | Phosphoenolpyruvate | [16] | |

| Thermus thermophilus | Fructose-6-Phosphate | - | - | ADP | Phosphoenolpyruvate | [5][6] | |

| Setaria cervi | Fructose-6-Phosphate | 1.05 mM | - | - | - | [17] | |

| Setaria cervi | ATP | 3 µM | - | - | - | [17] | |

| Fructose-1,6-Bisphosphatase (FBPase) | Escherichia coli | Fructose-1,6-Bisphosphate | ~10-fold higher than pig kidney enzyme | 14.6 s-1 | Phosphoenolpyruvate, Citrate | AMP | [1][14] |

| Francisella tularensis (FBPaseII) | Fructose-1,6-Bisphosphate | 11 µM | 2.0 units/mg | - | ADP, Li⁺ | [18] | |

| Fructose-1,6-Bisphosphate Aldolase/Phosphatase | Cenarchaeum symbiosum | D-fructose 1,6-bisphosphate (phosphatase) | 40 µM | 0.22 µmol/min/mg | - | - | [19] |

| Cenarchaeum symbiosum | Triosephosphates (aldolase - anabolic) | 110 µM | 0.24 µmol/min/mg | - | - | [19] | |

| Cenarchaeum symbiosum | D-fructose 1,6-bisphosphate (aldolase - catabolic) | 100 mM | 0.29 µmol/min/mg | - | - | [19] |

Intracellular Concentration of Fructose-1,6-Bisphosphate in E. coli

| Condition | Concentration | Reference |

| Glucose-fed, exponentially growing | 15 mM | [20] |

| Stirred-tank bioreactor with glucose | Varies with feeding level | [21] |

Experimental Protocols

Assay for Phosphofructokinase (PFK) Activity

This protocol is based on a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[22]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)[22]

-

Fructose-6-phosphate (F6P) solution

-

ATP solution

-

NADH solution

-

Coupling enzymes: Aldolase, Triosephosphate Isomerase, and Glycerol-3-phosphate Dehydrogenase[22]

-

Bacterial cell lysate or purified PFK

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare bacterial cell lysate by sonication or other appropriate methods in ice-cold Assay Buffer.[23] Centrifuge to remove cell debris and collect the supernatant.[24]

-

Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, F6P, ATP, NADH, and the coupling enzymes.

-

Initiate Reaction: Add the bacterial lysate or purified PFK to the reaction mixture to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the PFK activity.

-

Calculation: Calculate the PFK activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Assay for Fructose-1,6-Bisphosphatase (FBPase) Activity

This protocol utilizes a coupled enzyme assay where the product, F6P, is converted to 6-phosphogluconate with the concomitant reduction of NADP⁺ to NADPH, which is monitored at 340 nm.[25]

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂)[25]

-

Fructose-1,6-bisphosphate (FBP) solution

-

NADP⁺ solution

-

Coupling enzymes: Phosphoglucose Isomerase and Glucose-6-phosphate Dehydrogenase[25]

-

Bacterial cell lysate or purified FBPase

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare bacterial cell lysate as described for the PFK assay.[26]

-

Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, FBP, NADP⁺, and the coupling enzymes.

-

Initiate Reaction: Add the bacterial lysate or purified FBPase to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of NADPH formation is proportional to the FBPase activity.

-

Calculation: Calculate the FBPase activity from the rate of absorbance change and the molar extinction coefficient of NADPH.

Assay for Fructose-1,6-Bisphosphate Aldolase (FBA) Activity

This colorimetric assay measures aldolase activity by coupling the reaction products to the reduction of a probe that can be measured at 450 nm.[27]

Materials:

-

Aldolase Assay Buffer

-

Aldolase Substrate (FBP)

-

Enzyme Mix (containing coupling enzymes)

-

Developer (containing the probe)

-

Bacterial cell lysate or purified FBA

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare bacterial cell lysate as described previously.[27]

-

Reaction Mixture: Prepare a reaction mixture containing Aldolase Assay Buffer, Aldolase Substrate, Enzyme Mix, and Developer.

-

Initiate Reaction: Add the bacterial lysate or purified FBA to the reaction mixture.

-

Measurement: Incubate the reaction and then measure the absorbance at 450 nm. The absorbance is proportional to the aldolase activity.

-

Calculation: Determine aldolase activity by comparing the sample readings to a standard curve.

Quantification of Intracellular Fructose-1,6-Bisphosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites like FBP.[20][28][29]

General Workflow:

-

Metabolite Extraction: Rapidly quench bacterial metabolism and extract intracellular metabolites, typically using a cold solvent mixture (e.g., methanol/water).

-

Chromatographic Separation: Separate FBP from other cellular components using liquid chromatography, often with an anion-exchange or HILIC column.[29]

-

Mass Spectrometry Detection: Ionize the separated FBP (e.g., using electrospray ionization) and detect it using a mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[29]

-

Quantification: Quantify the amount of FBP by comparing the signal to that of a stable isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

Caption: Synthesis and degradation pathways of Fructose-1,6-Bisphosphate in bacteria.

Caption: Experimental workflow for the phosphofructokinase (PFK) activity assay.

Caption: Experimental workflow for the fructose-1,6-bisphosphatase (FBPase) activity assay.

Conclusion

The synthesis and degradation of Fructose-1,6-bisphosphate represent a critical control point in bacterial central carbon metabolism. The enzymes responsible for these conversions, phosphofructokinase, fructose-1,6-bisphosphatase, and fructose-1,6-bisphosphate aldolase, are subject to intricate allosteric regulation that allows bacteria to adapt to changing environmental conditions. A thorough understanding of these pathways and the ability to accurately measure the activity of these enzymes are essential for researchers in microbiology, biochemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this central metabolic hub and its potential as a target for novel therapeutic interventions.

References

- 1. Structures of activated fructose-1,6-bisphosphatase from Escherichia coli. Coordinate regulation of bacterial metabolism and the conservation of the R-state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Allosteric regulation in phosphofructokinase from the extreme thermophile Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]

- 8. Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Fructose- 1,6-bisphosphate aldolase (class II) is the primary site of nickel toxicity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalssystem.com [journalssystem.com]

- 12. Novel allosteric activation site in Escherichia coli fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]

- 14. Purification, kinetic studies, and homology model of Escherichia coli fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic mechanism of phosphofructokinase-2 from Escherichia coli. A mutant enzyme with a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. Intracellular Fructose-1,6-bisphosphate conce - Bacteria Escherichia coli - BNID 104693 [bionumbers.hms.harvard.edu]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cohesionbio.com [cohesionbio.com]

- 24. assaygenie.com [assaygenie.com]

- 25. Amplified Expression of Fructose 1,6-Bisphosphatase in Corynebacterium glutamicum Increases In Vivo Flux through the Pentose Phosphate Pathway and Lysine Production on Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sunlongbiotech.com [sunlongbiotech.com]

- 27. Aldolase Activity Assay Kit (Colorimetric) (ab196994) | Abcam [abcam.com]

- 28. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 29. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fructose-1,6-Bisphosphate in Metabolic Reprogramming of Tumor Cells: An In-depth Technical Guide

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. A key feature of this reprogramming is the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. At the heart of this metabolic shift lies fructose-1,6-bisphosphate (F-1,6-BP), a critical glycolytic intermediate. This technical guide provides a comprehensive overview of the multifaceted role of F-1,6-BP in the metabolic reprogramming of tumor cells, intended for researchers, scientists, and drug development professionals. We will delve into its regulatory functions, the enzymes that control its levels, its interplay with major signaling pathways, and its non-canonical roles. Furthermore, this guide presents quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes to facilitate a deeper understanding of this pivotal molecule in cancer metabolism.

The Central Role of Fructose-1,6-Bisphosphate in Glycolysis

Fructose-1,6-bisphosphate is a six-carbon sugar phosphate (B84403) that occupies a central position in the glycolytic pathway. Its formation from fructose-6-phosphate (B1210287), catalyzed by phosphofructokinase-1 (PFK-1), is a major rate-limiting and committed step in glycolysis. The irreversible nature of this reaction under physiological conditions ensures a unidirectional flow of glucose metabolites towards pyruvate (B1213749) production. In tumor cells, the accelerated conversion of glucose to lactate (B86563) is heavily dependent on the efficient generation and subsequent cleavage of F-1,6-BP.

Enzymatic Regulation of F-1,6-BP Levels: A Tug-of-War in Cancer

The intracellular concentration of F-1,6-BP is tightly controlled by the opposing activities of two key enzymes: Fructose-1,6-bisphosphatase 1 (FBP1) and Aldolase.

-

Fructose-1,6-bisphosphatase 1 (FBP1): This enzyme catalyzes the hydrolysis of F-1,6-BP back to fructose-6-phosphate, a key step in gluconeogenesis. In many cancers, FBP1 is downregulated, which prevents the reverse flux of glycolytic intermediates and promotes a high glycolytic rate.[1][2] Loss of FBP1 expression is often associated with poor prognosis and can be mediated by epigenetic silencing or transcriptional repression by oncogenic signaling pathways.[3]

-

Aldolase: This enzyme catalyzes the reversible cleavage of F-1,6-BP into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). There are three isoforms of aldolase, with Aldolase A (ALDOA) being the predominant form in most tissues and often overexpressed in cancer.[4] Increased ALDOA expression facilitates the rapid downstream processing of F-1,6-BP, thereby sustaining a high glycolytic flux. The expression of ALDOA and FBP1 are often inversely correlated in tumors, reflecting a coordinated shift towards a glycolytic phenotype.[5]

The Allosteric Activator: Fructose-2,6-Bisphosphate and the PFKFB Isozymes

The activity of PFK-1, the enzyme that produces F-1,6-BP, is potently regulated by the allosteric activator fructose-2,6-bisphosphate (F-2,6-BP). The levels of this critical signaling molecule are controlled by a family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB1-4).

Among these, PFKFB3 is of particular interest in oncology. It possesses a high kinase-to-phosphatase activity ratio, leading to a sustained production of F-2,6-BP and, consequently, a high glycolytic rate.[6] PFKFB3 is frequently overexpressed in a wide range of human cancers and is often induced by oncogenic signaling and hypoxia.[6] This makes PFKFB3 a key driver of the Warburg effect and an attractive target for anti-cancer therapies.

Crosstalk with the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic route that branches from glycolysis at the level of glucose-6-phosphate. It is responsible for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis. While F-1,6-BP is not a direct intermediate in the PPP, the flux through glycolysis has a significant impact on the activity of the PPP. By promoting a high rate of glycolysis, the accumulation of upstream glycolytic intermediates, including glucose-6-phosphate, can fuel the PPP. Conversely, some studies suggest that FBP1 can influence the PPP, indicating a complex interplay between these interconnected pathways.[3]

Signaling Pathways Regulating F-1,6-BP Metabolism

The metabolic reprogramming centered around F-1,6-BP is not an isolated event but is intricately regulated by major oncogenic signaling pathways.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers. It plays a pivotal role in promoting cell growth, proliferation, and survival. This pathway directly impacts glycolysis by:

-

Upregulating glucose transporters (e.g., GLUT1), leading to increased glucose uptake.

-

Activating key glycolytic enzymes, including PFK-1 and PFKFB3.[7]

-

Regulating the expression of FBP1, with some studies suggesting that PTEN loss (a negative regulator of the PI3K/Akt pathway) can lead to FBP1 protein degradation.[1]

The HIF-1α Pathway

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment. In response to hypoxia, cancer cells activate the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α), which orchestrates a cellular response to adapt to the low-oxygen conditions. A key aspect of this response is the upregulation of glycolysis to compensate for the reduced ATP production from oxidative phosphorylation. HIF-1α achieves this by:

-

Increasing the expression of glucose transporters and nearly all glycolytic enzymes, including ALDOA.[8]

-

Promoting the expression of PFKFB3, leading to increased F-2,6-BP levels and enhanced PFK-1 activity.[9]

-

Suppressing gluconeogenesis by downregulating enzymes like FBP1.[10]

Non-Canonical Roles of Fructose-1,6-Bisphosphate

Emerging evidence suggests that F-1,6-BP is not merely a metabolic intermediate but also possesses non-canonical, signaling-like functions. A notable example is its role in the nucleus. Studies have shown that nuclear-accumulated F-1,6-BP can directly bind to the high mobility group box 1 (HMGB1) protein.[11] This interaction has been reported to impair cancer cell viability and sensitize them to chemotherapy by modulating DNA repair processes and stabilizing p53.[11] This discovery opens up new avenues for understanding the complex regulatory networks within cancer cells and suggests that targeting the subcellular localization of metabolites could be a novel therapeutic strategy.

Quantitative Data on F-1,6-BP and Related Enzymes

The following tables summarize key quantitative data related to F-1,6-BP metabolism in cancer.

Table 1: Fructose-1,6-Bisphosphate Concentrations in Liver Cancer Cells and Primary Hepatocytes

| Cell Type | Condition | F-1,6-BP Concentration (µM) |

| Primary Mouse Hepatocytes | Basal | 15 |

| Primary Mouse Hepatocytes | + 10 mM Glucose | 21 |

| HLE Liver Cancer Cells | Basal | 15 |

| HLE Liver Cancer Cells | + 10 mM Glucose | 78 |

| Huh6 Liver Cancer Cells | Basal | 21 |

| Huh6 Liver Cancer Cells | + 10 mM Glucose | 33 |

Data adapted from a study using a fluorescent biosensor to measure FBP concentrations.[12]

Table 2: Kinetic Properties of Human Fructose-1,6-Bisphosphatase 1 (FBP1) from Muscle

| Parameter | Value |

| Km (for F-1,6-BP) | 0.77 µM |

| Kis (substrate inhibition) | 90 µM |

| Ki (for F-2,6-BP) | 0.13 µM |

| Ki (for F-2,6-BP in presence of 0.4 µM AMP) | 0.028 µM |

| Ka (for Mg2+) | 232 µM |

| Hill coefficient (for Mg2+) | 2.0 |

Data from a study on purified human muscle FBP1.[11]

Table 3: Kinetic Properties of Human Placental Aldolase

| Substrate Concentration | Km (mM) | Vmax (U/mg) |

| High | 24.304 ± 2.948 | 939.548 ± 60.869 |

Data from a study on purified human placental aldolase, with a specific activity of 590.94 mU/mg protein.[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of F-1,6-BP in tumor cell metabolism.

Protocol 1: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the general workflow for a 13C-MFA experiment to quantify intracellular metabolic fluxes.

1. Cell Culture and Isotope Labeling:

- Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.

- Prepare a culture medium containing the desired 13C-labeled substrate (e.g., [U-13C]-glucose). The concentration of the labeled substrate should be the same as the unlabeled substrate in the standard medium.

- For stationary MFA, culture the cells in the 13C-labeled medium for a duration sufficient to achieve isotopic steady state (typically at least two to three cell doubling times).[14]

2. Metabolite Quenching and Extraction:

- Rapidly aspirate the culture medium and wash the cells with ice-cold quenching solution (e.g., phosphate-buffered saline) to halt metabolic activity.

- Add a cold extraction solvent (e.g., 80% methanol) to the cells.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate at high speed to pellet cell debris.

- Collect the supernatant containing the intracellular metabolites.

- Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C.[14]

3. Mass Spectrometry Analysis:

- Derivatize the dried metabolite extracts to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

- Inject the derivatized sample into the GC-MS system to separate and detect the mass isotopomer distributions of the metabolites.[15]

4. Flux Estimation: